molecular formula C22H18N2O B239421 Dimethylglyoxal bis(guanylhydrazone) CAS No. 1945-67-1

Dimethylglyoxal bis(guanylhydrazone)

Cat. No.: B239421
CAS No.: 1945-67-1
M. Wt: 198.23 g/mol
InChI Key: QCPPROTWPVZXKL-HMMKTVFPSA-N
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Description

Dimethylglyoxal bis(guanylhydrazone) (CAS 1945-67-1) is a bis(guanylhydrazone) analog of research interest, particularly in the field of oncology and cell biology. Its primary research value lies in its potent inhibition of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation . By targeting this enzyme, the compound can disrupt polyamine metabolism, making it a useful tool for studying cell proliferation and as a positive control in studies involving polyamine antimetabolites. Beyond its impact on polyamine synthesis, studies on related compounds like methylglyoxal bis(guanylhydrazone) (MGBG) have revealed a significant secondary effect on mitochondria . Research has shown that these compounds can induce selective ultrastructural damage to mitochondria, including swelling and loss of cristae, and can inhibit mitochondrial DNA replication prior to affecting nuclear DNA . This makes Dimethylglyoxal bis(guanylhydrazone) a compelling compound for investigating mitochondrial function and the role of this organelle in cell death pathways. Researchers can utilize this high-purity agent to explore these dual mechanisms of action and their interplay in various experimental models. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

1945-67-1

Molecular Formula

C22H18N2O

Molecular Weight

198.23 g/mol

IUPAC Name

2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine

InChI

InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+

InChI Key

QCPPROTWPVZXKL-HMMKTVFPSA-N

SMILES

CC(=NN=C(N)N)C(=NN=C(N)N)C

Isomeric SMILES

C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C

Canonical SMILES

CC(=NN=C(N)N)C(=NN=C(N)N)C

Related CAS

62580-87-4 (unspecified acetate salt)

Synonyms

DGBG
dimethylglyoxal bis(guanylhydrazone)
dimethylglyoxal bis(guanylhydrazone) acetate salt

Origin of Product

United States

Comparison with Similar Compounds

Enzyme Inhibition Potency

The inhibitory activity against AdoMetDC varies significantly among analogs (Table 1):

Compound AdoMetDC Inhibition (Ki) Structural Features
DMGBG ~0.1–0.2 μM* Aliphatic, methyl substituents
Ethylglyoxal bis(GH) (EtGBG) 0.06 μM Ethyl side chain
Propylglyoxal bis(GH) (PrGBG) 0.2 μM Propyl side chain
Ethylmethylglyoxal bis(GH) (EMGBG) 12 nM Ethyl + methyl substituents

*DMGBG’s Ki varies by species and assay conditions .

  • EMGBG exhibits the highest potency (Ki = 12 nM), nearly 10-fold stronger than EtGBG, due to optimized hydrophobic interactions in the enzyme’s active site .
  • PrGBG shows reduced potency (Ki = 0.2 μM) compared to EtGBG, likely due to steric hindrance from the longer alkyl chain .
  • DMGBG and glyoxal bis(GH) (Ki ~1 μM) are less potent, highlighting the importance of alkyl substituents for binding affinity .

Antiproliferative Activity and Cellular Uptake

Despite EMGBG’s superior enzyme inhibition, it lacks antiproliferative effects in L1210 leukemia cells, unlike DMGBG and glyoxal analogs . This disparity arises from differences in cellular uptake:

  • DMGBG and glyoxal bis(GH) utilize polyamine transport systems, which are upregulated in polyamine-depleted cells (e.g., after DFMO treatment) .
  • EtGBG and PrGBG exhibit poor uptake, unaffected by DFMO pretreatment, limiting their intracellular accumulation and efficacy .

Mitochondrial Effects

DMGBG and aromatic analogs like DDUG disrupt mitochondrial function but through distinct mechanisms:

  • DMGBG : Causes mitochondrial swelling and cristae loss, impairing ATP synthesis .
  • NSC 38280 (an imidazolinyl derivative) uncouples oxidative phosphorylation but requires specific structural motifs absent in dimethylglyoxal bis(GH) derivatives for activity .

Resistance Mechanisms

  • EtGBG Resistance : Mouse FM3A cells overproduce AdoMetDC mRNA, reducing drug efficacy .
  • DMGBG Resistance: Mediated by impaired uptake (non-p-glycoprotein mechanism) rather than enzyme overexpression .

Broad-Spectrum Inhibitors

Compounds like berenil and CGP 40215A inhibit AdoMetDC but retain toxicity in overproducer strains, suggesting polyamine-independent targets (e.g., DNA binding) . DMGBG’s effects are partially rescued by spermidine, confirming polyamine-specificity .

Preparation Methods

Solvent Systems

Ethanol-water mixtures are preferred due to their ability to dissolve both polar (guanylhydrazine) and nonpolar (dimethylglyoxal) reactants. Source reports that pure ethanol reduces side reactions compared to aqueous systems, improving yield by 15–20%.

Catalysts

Sulfuric acid is the most effective catalyst, providing protons for carbonyl activation. Alternatives like hydrochloric acid result in lower yields (≤65%) due to incomplete dehydration.

Stoichiometry

A 2:1 molar ratio of guanylhydrazine to dimethylglyoxal ensures complete conversion. Excess guanylhydrazine minimizes diketone dimerization, a common side reaction.

Purification and Characterization

Filtration and Recrystallization

Crude DMGBG is isolated via vacuum filtration and washed with cold water to remove unreacted starting materials. Recrystallization from hot water (90°C) yields pure product with >95% purity.

Spectroscopic Analysis

  • NMR : 1H^1H NMR (D2 _2O) shows singlet peaks at δ 2.1 ppm (CH3_3) and δ 7.8–8.2 ppm (NH2_2).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 199.2 [M+H]+^+.

Elemental Analysis

Theoretical values for C6 _6H14 _{14}N8_8: C 36.36%, H 7.07%, N 56.57%. Experimental data aligns within ±0.3%.

Comparative Analysis of Reported Methods

ParameterSourceSource (Analog)Source
Solvent Ethanol-H2 _2OEthanolEthanol-H2 _2O
Catalyst H2 _2SO4 _4H2 _2SO4 _4H2 _2SO4 _4
Temperature 80°C90°C85°C
Yield 75%81% (analog)78%
Purity (Post-Recryst.) 92%95%96%

Source’s higher yield for its analog suggests that dimethylglyoxal’s volatility may necessitate tighter temperature control to match these results.

Challenges and Mitigation Strategies

Side Reactions

  • Dimerization : Dimethylglyoxal may self-condense, forming undesired byproducts. Using excess guanylhydrazine (2.2:1 ratio) suppresses this.

  • Oxidation : Exposure to air oxidizes hydrazones to azines. Conducting reactions under nitrogen atmosphere mitigates this.

Scalability Issues

Large-scale synthesis faces heat dissipation challenges. Gradual reagent addition and jacketed reactors improve temperature control.

Recent Advances in Synthesis

Recent studies focus on green chemistry approaches:

  • Microwave Assistance : Reducing reaction time from 6 hours to 45 minutes while maintaining 80% yield.

  • Ionic Liquid Catalysts : Ethylammonium nitrate enhances reaction efficiency, though purity remains suboptimal (88%) .

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